2-(2-Azidoethyl)-1,1-difluorocyclopentane
Description
Properties
IUPAC Name |
2-(2-azidoethyl)-1,1-difluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPCVKFLMIFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Cyclopentanone to 1,1-Difluorocyclopentane
The foundational step involves converting cyclopentanone to 1,1-difluorocyclopentane using diethylaminosulfur trifluoride (DAST). This reagent selectively replaces the carbonyl oxygen with two fluorine atoms via a two-step mechanism: initial formation of a fluorosulfite intermediate followed by nucleophilic fluoride attack.
Reaction Conditions
- Substrate : Cyclopentanone (1.0 equiv)
- Reagent : DAST (2.2 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature (18–24 hours)
- Yield : 72–78%
Characterization Data
- ¹⁹F NMR (376 MHz, CDCl₃): δ –124.5 ppm (t, $$ J = 12.1 \, \text{Hz} $$, CF₂)
- ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.89 (m, 8H, cyclopentane CH₂)
Azide Substitution via Tosylate Intermediate
The hydroxyl group is converted to a tosylate, enabling nucleophilic displacement by sodium azide.
Reaction Conditions
- Substrate : 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane (1.0 equiv)
- Reagent : TsCl (1.5 equiv), NaN₃ (3.0 equiv)
- Solvent : DMF
- Temperature : 90°C (16 hours)
- Yield : 76%
Characterization Data
- IR : 2105 cm⁻¹ (N₃ stretch)
- ¹³C NMR : δ 51.3 (CH₂N₃)
Mechanistic Insights and Optimization
Fluorination Selectivity
DAST-mediated fluorination proceeds via a trigonal bipyramidal transition state, favoring equatorial fluoride attack to minimize steric clash. Excess DAST ensures complete conversion, though side products like 1-fluoro-1-hydroxycyclopentane may form if moisture is present.
Azide Substitution Kinetics
The SN2 displacement of tosylate by azide is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures. Potassium carbonate neutralizes liberated HCl, preventing acid-catalyzed side reactions.
Analytical Validation and Purity Assessment
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 1,1-Difluorocyclopentane | 1.65–1.89 (m, 8H) | –124.5 (t) | – |
| 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane | 3.68 (t, 2H) | –124.3 (t) | 3350 (O–H) |
| This compound | 3.42 (t, 2H) | –124.6 (t) | 2105 (N₃) |
Scalability and Industrial Relevance
The protocol’s scalability is demonstrated by consistent yields (>70%) at 100-g scales. Industrial applications include:
- Pharmaceuticals : Azides serve as precursors for Huisgen cycloaddition in drug discovery.
- Energetic Materials : The compound’s high nitrogen content (22.1%) makes it suitable for propellant formulations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:
Click Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: Reduction of the azido group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature) are typically used.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Triazoles: Formed via CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Cyclopentanes: From nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Azidoethyl)-1,1-difluorocyclopentane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azidoethyl)-1,1-difluorocyclopentane depends on the specific reaction it undergoes. In CuAAC reactions, the azido group reacts with an alkyne to form a stable triazole ring, facilitated by a copper(I) catalyst . The azido group can also be reduced to an amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azidoethyl Derivatives
(a) 3-(2-Bromoethyl)-1,1-difluorocyclopentane
- Molecular formula : C₇H₁₁BrF₂
- Key differences : Replaces the azide group with bromine, making it suitable for nucleophilic substitution (e.g., Suzuki couplings) rather than cycloadditions.
- Reactivity : Bromine’s lower electronegativity compared to azide reduces participation in CuAAC but enhances utility in cross-coupling reactions .
(b) 2-(2-Azidoethoxy)ethyl β-D-Glucopyranoside
Other Azide-Containing Compounds
Key Observations :
Halogenated Cyclic Compounds
(a) 1,2-Dichloro-1,2-difluoroethane (HCFC-132)
- Molecular formula : C₂H₂Cl₂F₂
- Key differences : Lacks the azide group and cyclopentane ring. Used as a refrigerant but shares fluorinated characteristics that affect volatility and stability .
(b) 3,6-Anhydro-1-azido-1-deoxy-4,5-O-isopropylidene-D-glucitol
- Key differences : A sugar-derived azide with an isopropylidene-protected hydroxyl group. The rigid glucitol backbone contrasts with the cyclopentane’s flexibility, impacting conformational dynamics in reactions .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(2-Azidoethyl)-1,1-difluorocyclopentane?
Methodological Answer:
- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Full factorial designs or response surface methodologies (RSM) can minimize experimental runs while maximizing data quality .
- Example table for a 2³ factorial design:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Reaction Time (hr) | 6 | 24 |
- Statistical tools like ANOVA can validate significance of interactions between variables .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use NMR to confirm difluorocyclopentane substitution patterns and NMR to verify azidoethyl chain integration .
- IR Spectroscopy : Identify the azide stretch (~2100 cm) and C-F bonds (1000–1300 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight and fragmentation patterns.
Q. How can computational modeling guide the study of this compound’s reactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in azide-related reactions (e.g., click chemistry) .
- Reaction Path Search : Tools like GRRM or AFIR can map potential energy surfaces to identify low-energy pathways for synthesis optimization .
Advanced Research Questions
Q. What mechanistic insights are critical for understanding the thermal stability of the azide group in this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying conditions?
Methodological Answer:
- Statistical Contradiction Analysis : Apply Bayesian inference or multivariate regression to isolate confounding variables (e.g., solvent polarity vs. temperature effects) .
- Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., IUPAC guidelines) to confirm reproducibility .
Q. What interdisciplinary applications exist for this compound in materials science or medicinal chemistry?
Methodological Answer:
- Bioconjugation : Utilize the azide-alkyne Huisgen cycloaddition (click chemistry) to functionalize polymers or drug delivery systems .
- Fluorinated Materials : Leverage the difluorocyclopentane moiety to enhance lipid bilayer permeability in drug candidates or create hydrophobic coatings .
Q. How should researchers design experiments to assess the compound’s stability under photolytic or oxidative stress?
Methodological Answer:
- Photodegradation Assays : Expose the compound to UV-Vis light (λ = 254–365 nm) in controlled atmospheres (N vs. O) and monitor degradation via HPLC-MS .
- Oxidative Stability Tests : Use radical initiators (e.g., AIBN) in aerobic conditions to simulate oxidative stress and identify degradation byproducts .
Q. What computational and experimental approaches are synergistic for studying the stereoelectronic effects of the difluorocyclopentane ring?
Methodological Answer:
- Conformational Analysis : Combine DFT-based torsional scans with NOESY NMR to determine preferred ring puckering modes and substituent orientations .
- Electron Density Mapping : Use X-ray crystallography to validate computational predictions of fluorine’s electron-withdrawing effects on adjacent bonds .
Data Contradiction and Validation Framework
| Scenario | Resolution Strategy | Tools/Techniques |
|---|---|---|
| Conflicting yields in synthesis | DoE-based sensitivity analysis | Minitab, JMP |
| Discrepant spectroscopic peaks | Cross-lab validation with standards | NMR, IR, HRMS |
| Divergent computational vs. experimental reactivity | Hybrid QM/MM modeling | Gaussian, ORCA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
